4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole
CAS No.: 1261236-53-6
Cat. No.: VC11504467
Molecular Formula: C10H7BrClNO
Molecular Weight: 272.52 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261236-53-6 |
---|---|
Molecular Formula | C10H7BrClNO |
Molecular Weight | 272.52 g/mol |
IUPAC Name | 4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole |
Standard InChI | InChI=1S/C10H7BrClNO/c1-6-9(11)10(13-14-6)7-2-4-8(12)5-3-7/h2-5H,1H3 |
Standard InChI Key | CJAUQNGHHDVGAQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)Br |
Introduction
Structural and Chemical Properties
4-Bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole (molecular formula: , molecular weight: 288.53 g/mol) features a planar oxazole core substituted with halogen atoms and aromatic groups. The bromine atom at position 4 and the 4-chlorophenyl group at position 3 introduce steric and electronic effects that influence reactivity and intermolecular interactions. The methyl group at position 5 enhances lipophilicity, potentially improving membrane permeability in biological systems .
Table 1: Physicochemical Properties of 4-Bromo-3-(4-Chlorophenyl)-5-Methyl-1,2-Oxazole
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 288.53 g/mol |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
LogP (Lipophilicity) | Estimated ~3.2 |
The dihedral angles between the oxazole ring and substituents are critical for understanding its three-dimensional conformation. In a related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, the 4-chlorophenyl group forms a dihedral angle of 62.8° with the oxazole ring, suggesting moderate steric hindrance . Such geometric features may influence binding affinity in biological targets.
Synthetic Methodologies
The synthesis of 4-bromo-3-(4-chlorophenyl)-5-methyl-1,2-oxazole likely involves multistep strategies common to substituted oxazoles. A plausible route includes:
-
Formation of the Oxazole Core: Cyclocondensation of α-bromo ketones with amides or nitriles under thermal conditions. For example, 2-methyl-4-substituted oxazoles are synthesized via condensation of 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone with acetamide at 150°C .
-
Halogenation: Electrophilic bromination at position 4 using -bromosuccinimide (NBS) in chloroform .
-
Suzuki Cross-Coupling: Introduction of the 4-chlorophenyl group via palladium-catalyzed coupling with 4-chlorophenylboronic acid .
Table 2: Key Reaction Conditions for Oxazole Synthesis
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclocondensation | Acetamide, 150°C, 2 h | 60–75 |
Bromination | NBS, CHCl, rt, 6 h | 80–85 |
Suzuki Coupling | PdCl(DPPF), CsF, 80°C | 70–78 |
These methods, validated for analogous compounds, highlight the feasibility of scaling production while maintaining regioselectivity .
Crystallographic and Molecular Interactions
X-ray crystallography of related oxazole derivatives reveals critical packing interactions. For instance, 4-(4-chlorophenyl)-5-methyl-1,2-oxazole analogues exhibit intermolecular C–H⋯N, C–H⋯Cl, and π–π stacking interactions, stabilizing the crystal lattice . Hirshfeld surface analysis indicates that H⋯H (48.7%), H⋯C/C⋯H (22.2%), and Cl⋯H/H⋯Cl (8.8%) interactions dominate, suggesting that halogen atoms play a pivotal role in molecular cohesion .
The methyl group at position 5 may participate in hydrophobic interactions, while the 4-chlorophenyl group could engage in edge-to-face π-stacking with aromatic residues in biological targets. These features are shared with antimitotic agents like combretastatin-A4, which destabilize microtubules by binding to tubulin’s colchicine site .
Compound | A549 (IC, μM) | MCF-7 (IC, μM) | HT-29 (IC, μM) |
---|---|---|---|
4g (m-F, p-OMe) | 0.11 | 0.20 | 0.76 |
4i (p-OEt) | 0.05 | 0.15 | 0.68 |
Combretastatin-A4 | 0.02 | 0.03 | 0.12 |
Notably, derivatives with electron-donating groups (e.g., methoxy, ethoxy) show enhanced potency, while electron-withdrawing groups (e.g., chlorine) reduce activity .
Toxicity and Selectivity
Preliminary toxicity assessments of related oxazoles in peripheral blood lymphocytes (PBL) and human umbilical vein endothelial cells (HUVECs) reveal IC values >10 μM and >100 μM, respectively, indicating favorable therapeutic indices . This selectivity likely stems from tumor cells’ heightened dependence on microtubule dynamics compared to normal cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume